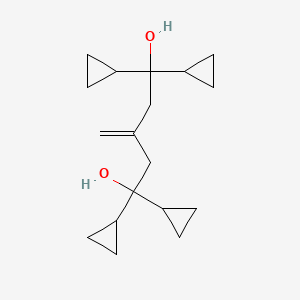
1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,1,5,5-Tétracyclopropyl-3-méthylidènepentane-1,5-diol est un composé organique complexe caractérisé par sa structure unique, qui comprend plusieurs groupes cyclopropyle et un groupe méthylidène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,1,5,5-Tétracyclopropyl-3-méthylidènepentane-1,5-diol implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Une approche courante est la cyclopropanation de précurseurs appropriés, suivie de l'introduction du groupe méthylidène et des groupes hydroxyle. Les conditions de réaction nécessitent souvent l'utilisation de bases ou d'acides forts, de températures élevées et de catalyseurs spécifiques pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui maximisent le rendement et minimisent les sous-produits. Des techniques telles que les réacteurs à écoulement continu et les méthodes de purification avancées sont utilisées pour garantir la haute pureté du produit final. L'extensibilité du processus de synthèse est cruciale pour les applications industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,1,5,5-Tétracyclopropyl-3-méthylidènepentane-1,5-diol subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des acides carboxyliques.
Réduction : Le composé peut être réduit pour former différents dérivés d'alcool.
Substitution : Les groupes cyclopropyle peuvent participer à des réactions de substitution, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des agents halogénants et des nucléophiles sont souvent utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire divers alcools.
4. Applications de recherche scientifique
Le 1,1,5,5-Tétracyclopropyl-3-méthylidènepentane-1,5-diol a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activity and interactions with biomolecules.
Médecine : Explored for its potential therapeutic properties and as a precursor for drug development.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action du 1,1,5,5-Tétracyclopropyl-3-méthylidènepentane-1,5-diol implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure unique du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Cela peut entraîner divers effets biologiques, selon le contexte de son utilisation.
Applications De Recherche Scientifique
1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,1,5,5-Tétraméthyl-3,3-diphényltrisiloxane
- 1,1,5,5-Tétraphényltétraméthyltrisiloxane
Unicité
Le 1,1,5,5-Tétracyclopropyl-3-méthylidènepentane-1,5-diol est unique en raison de ses multiples groupes cyclopropyle et de la présence d'un groupe méthylidène. Ces caractéristiques structurales confèrent des propriétés chimiques distinctes, ce qui le rend précieux pour des applications spécifiques pour lesquelles des composés similaires pourraient ne pas convenir.
Propriétés
Numéro CAS |
142052-57-1 |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1,1,5,5-tetracyclopropyl-3-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C18H28O2/c1-12(10-17(19,13-2-3-13)14-4-5-14)11-18(20,15-6-7-15)16-8-9-16/h13-16,19-20H,1-11H2 |
Clé InChI |
OSQOKRXKZJTXNI-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(C1CC1)(C2CC2)O)CC(C3CC3)(C4CC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)
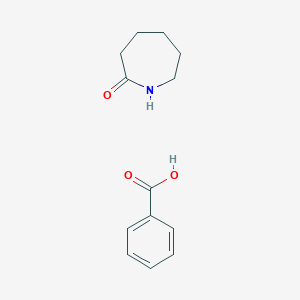
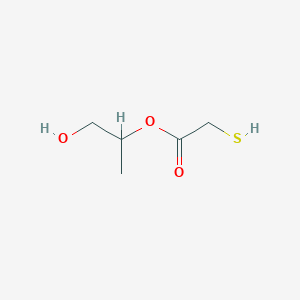
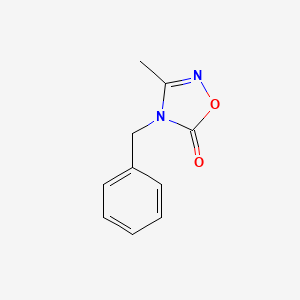
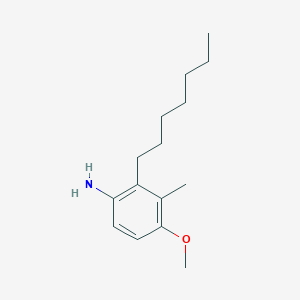

![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)

![N,N-Diethyl-4-{(E)-[4-([1,3]thiazolo[4,5-c]pyridin-2-yl)phenyl]diazenyl}aniline](/img/structure/B12550092.png)

![Benzonitrile, 4-[[(3-bromophenyl)methyl]-4H-1,2,4-triazol-4-ylamino]-](/img/structure/B12550101.png)
![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)
silyl](/img/structure/B12550126.png)
